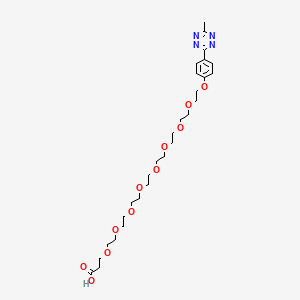
MK-3328
Übersicht
Beschreibung
MK-3328 ist eine Verbindung mit hoher Affinität zu β-Amyloid, die einen IC50-Wert von 10,5 nM aufweist . Es wird hauptsächlich als Kandidat für die Positronen-Emissions-Tomographie (PET) verwendet, um die Belastung mit β-Amyloid-Plaques klinisch zu beurteilen, was es zu einer potenziellen Behandlung für die Alzheimer-Krankheit macht .
Herstellungsmethoden
Die Synthese von this compound beinhaltet die Herstellung von 5-Fluor-2-aryloxazolo[5,4-b]pyridinen . Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Oxazolrings: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter spezifischen Reaktionsbedingungen.
Einführung des Fluoratoms: Dieser Schritt ist entscheidend für die Bindungsaffinität der Verbindung und beinhaltet die Verwendung von Fluorierungsmitteln.
Endgültige Reinigung: Die Verbindung wird gereinigt, um einen hohen Reinheitsgrad zu erreichen, der oft über 98% liegt.
Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen Synthesewegen mit Optimierungen für die großtechnische Produktion.
Vorbereitungsmethoden
The synthesis of MK-3328 involves the preparation of 5-fluoro-2-aryloxazolo[5,4-b]pyridines . The synthetic route typically includes the following steps:
Formation of the oxazole ring: This involves the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the fluorine atom: This step is crucial for the compound’s binding affinity and involves the use of fluorinating agents.
Final purification: The compound is purified to achieve high purity levels, often exceeding 98%.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
MK-3328 durchläuft verschiedene Arten chemischer Reaktionen:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können die Struktur der Verbindung verändern, was sich möglicherweise auf ihre Bindungsaffinität auswirkt.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
MK-3328 hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als PET-Ligand zur Untersuchung von β-Amyloid-Plaques in der Alzheimer-Forschung verwendet.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an β-Amyloid-Plaques im Gehirn. Diese Bindung wird durch die hohe Affinität der Verbindung zu β-Amyloid erleichtert, die es ermöglicht, als PET-Ligand für bildgebende Studien eingesetzt zu werden . Zu den beteiligten molekularen Zielen und Signalwegen gehören das β-Amyloid-Protein und seine Aggregationspfade, die für die Entwicklung der Alzheimer-Krankheit entscheidend sind .
Wirkmechanismus
MK-3328 exerts its effects by binding to β-amyloid plaques in the brain. This binding is facilitated by the compound’s high affinity for β-amyloid, which allows it to be used as a PET ligand for imaging studies . The molecular targets and pathways involved include the β-amyloid protein and its aggregation pathways, which are crucial in the development of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
MK-3328 wird mit anderen β-Amyloid-PET-Liganden wie AD-265, AD-269 und AD-278 verglichen . Während AD-278 der potenteste Ligand mit einem IC50-Wert von 4 nM ist, zeigen this compound und AD-269 das geringste Bindungspotenzial mit günstigen kinetischen Profilen . Die Einzigartigkeit von this compound liegt in seiner ausgewogenen Amyloid-Bindungspotenz und niedrigen Niveaus unspezifischer Bindung .
Ähnliche Verbindungen
AD-265: Ein β-Amyloid-PET-Ligand mit moderater Potenz.
AD-269: Ein weiterer β-Amyloid-PET-Ligand mit ähnlichem Bindungspotenzial wie this compound.
AD-278: Der potenteste β-Amyloid-PET-Ligand unter den verglichenen Verbindungen.
Eigenschaften
IUPAC Name |
5-fluoro-2-(1-methylpyrrolo[2,3-b]pyridin-5-yl)-[1,3]oxazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O/c1-19-5-4-8-6-9(7-16-12(8)19)13-17-10-2-3-11(15)18-14(10)20-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQHKOHCTMNFAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=CN=C21)C3=NC4=C(O3)N=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152692 | |
| Record name | MK-3328 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201323-97-8 | |
| Record name | MK-3328 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201323978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-3328 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-3328 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U024732VA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide](/img/structure/B609010.png)







![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)

